molecular formula C8H12N2O2S B2995286 2-(aminomethyl)-N-methylbenzene-1-sulfonamide CAS No. 40431-39-8

2-(aminomethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B2995286
CAS No.: 40431-39-8
M. Wt: 200.26
InChI Key: XUYPBIIDRIWCSE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-methylbenzene-1-sulfonamide (CAS 40431-39-8) is a synthetically versatile sulfonamide derivative of interest in medicinal and synthetic chemistry. It serves as a potential building block for pharmacologically active molecules. The compound features both an aminomethyl group and an N-methyl sulfonamide moiety on the benzene ring, providing two key sites for further functionalization. The sulfonamide group is known to enhance binding affinity to biological targets, such as carbonic anhydrase enzymes , which are important targets in anticancer drug discovery . The aminomethyl moiety acts as a reactive handle, allowing researchers to conjugate the molecule to other scaffolds, including 1,3,5-triazine rings, to create novel conjugates for biochemical evaluation . This compound is recognized for its structural versatility in drug discovery, particularly in the development of carbonic anhydrase inhibitors (CAIs). Sulfonamide derivatives are intensively studied as potential anticancer agents due to their ability to inhibit tumor-associated carbonic anhydrase isoforms like hCA IX . Research into similar benzenesulfonamide compounds highlights their value in "tail approach" strategies, where diverse chemical groups are added to the core structure to enhance selectivity and potency against specific enzyme isoforms . With a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, this chemical is supplied as a stable solid under standard handling conditions, making it suitable for use in laboratory and industrial research settings . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(aminomethyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPBIIDRIWCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to form aniline-1-sulfonic acid.

    Aminomethylation: Aniline-1-sulfonic acid is then aminomethylated using formaldehyde and a suitable amine source to introduce the aminomethyl group.

    N-Methylation: Finally, the compound is N-methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(aminomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Variations on the Sulfonamide Nitrogen

  • 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide: This compound differs by having two methyl groups on the sulfonamide nitrogen (N,N-dimethyl) instead of one. It is reported as an oil (molecular weight: 214.29 g/mol), whereas the N-methyl analog may exhibit distinct physical properties due to differences in polarity and hydrogen bonding capacity .
  • N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide: The sulfonamide nitrogen here is bonded to a hydroxy-dimethylethyl group. The synthesis involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol under basic conditions .

Aromatic Ring Substitutions

  • N-[(1,3-Benzothiazol-2-ylamino){imino}methyl]-2-methylbenzenesulfonamide (Compound 19): This derivative incorporates a benzothiazole-imino group, which introduces aromatic heterocyclic character. Such modifications are common in medicinal chemistry to enhance binding to biological targets. The compound is synthesized via condensation of 2-methylbenzenesulfonyl chloride with a benzothiazole-guanidine intermediate .
  • N-(2-Aminophenyl)benzenesulfonamides (e.g., Compounds 13–15): These derivatives feature aniline substituents on the sulfonamide nitrogen. The presence of a primary amine on the aromatic ring may confer distinct electronic effects, such as increased electron-donating capacity, influencing reactivity in electrophilic substitution reactions .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Substituents Physical State Synthesis Method
2-(Aminomethyl)-N-methylbenzene-1-sulfonamide 200.28 (estimated) -SO₂NHCH₃, -CH₂NH₂ Solid (HCl salt) Hydrogenation of o-cyano precursor
2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide 214.29 -SO₂N(CH₃)₂, -CH₂NH₂ Oil Alkylation of sulfonamide nitrogen
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide 257.35 -SO₂NH-C(CH₃)₂CH₂OH Crystalline Condensation with amino alcohol
N-[(1,3-Benzothiazol-2-ylamino)methyl]-2-methylbenzenesulfonamide 345.44 (estimated) -SO₂NH-benzothiazole-imino Solid Condensation with heterocycle

Key Observations:

Steric and Electronic Effects : The N-methyl group in the target compound balances steric bulk and electron-withdrawing effects, whereas N,N-dimethyl analogs (e.g., ) may hinder interactions in enzymatic or receptor-binding contexts.

Hydrogen Bonding: Hydroxyl-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents compared to the aminomethyl group.

Biological Activity

2-(Aminomethyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a sulfonamide functional group, which contribute to its pharmacological properties. Sulfonamides are known for their role as antibiotics and have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor activities.

  • Molecular Formula : C8H10N2O2S
  • Molecular Weight : 186.24 g/mol
  • CAS Number : 40431-39-8

The biological activity of this compound primarily involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. Folic acid is essential for DNA synthesis and cellular division in bacteria. By mimicking p-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, sulfonamides effectively inhibit the enzyme dihydropteroate synthase, leading to bacterial cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives against a range of pathogenic bacteria. The compound has shown significant activity against various strains, including:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2592315
Escherichia coli ATCC 2592218
Klebsiella pneumonia ATCC 2785312
Pseudomonas aeruginosa ATCC 2785314

The disc diffusion method was utilized in these studies to evaluate antimicrobial activity, revealing that the compound exhibits a dose-dependent response against these bacteria .

Antitumor Activity

Research indicates that sulfonamide derivatives can also exhibit antitumor properties. A study focused on the structural modifications of sulfonamides highlighted their potential as inhibitors of cancer cell proliferation. The compound was evaluated in vitro against various cancer cell lines, showing promising results in reducing viability and inducing apoptosis in tumor cells .

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains : A recent case study investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections .
  • Inhibition of Tumor Growth : Another study assessed the compound's ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent in oncology .

Pharmacological Characterization

Pharmacological studies have characterized the compound's interaction with various biological targets. In particular, its role as an inhibitor of matrix metalloproteinases (MMPs) has been explored, showing promise in modulating tumor microenvironments and enhancing therapeutic outcomes in cancer treatments .

Toxicological Assessment

Toxicity studies have indicated that while the compound exhibits beneficial biological activities, careful consideration must be given to dosage and administration routes to minimize adverse effects. Long-term studies are required to fully understand its safety profile .

Q & A

Basic: What are the standard synthetic protocols for 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between a sulfonyl chloride derivative (e.g., N-methylbenzene-1-sulfonyl chloride) and an amine-containing compound (e.g., 2-aminomethylbenzene). Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, improving yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .
    Optimization Strategies :
  • Vary molar ratios (1:1.2 sulfonyl chloride:amine) to ensure complete conversion.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons and carbons adjacent to sulfonamide (-SO₂NH-) and aminomethyl (-CH₂NH₂) groups. For example, sulfonamide protons appear as broad singlets near δ 7–8 ppm .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced: How can computational chemistry guide reaction design for derivatives of this sulfonamide?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
  • Machine Learning : Train models on existing sulfonamide reaction data to predict yields and side products .
  • Docking Studies : Predict bioactivity by modeling interactions with target proteins (e.g., carbonic anhydrase for antimicrobial activity) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Purity Verification : Confirm compound purity via HPLC (>98%) to rule out impurities as confounding factors .
  • Structural Analog Analysis : Test derivatives (e.g., halogenated analogs) to isolate functional group contributions .
  • Meta-Analysis : Use systematic reviews to aggregate data and identify trends across studies .

Basic: What functional groups in this compound influence its chemical reactivity?

Methodological Answer:

  • Sulfonamide Group (-SO₂NH-) :
    • Participates in hydrogen bonding, affecting solubility and crystallinity.
    • Reacts with electrophiles (e.g., alkyl halides) at the nitrogen site .
  • Aminomethyl Group (-CH₂NH₂) :
    • Prone to oxidation; stabilize with inert atmospheres or antioxidants.
    • Forms Schiff bases with carbonyl compounds .

Advanced: What strategies mitigate side reactions during sulfonamide synthesis?

Methodological Answer:

  • Protective Group Chemistry : Protect the aminomethyl group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks .
  • Controlled Reagent Addition : Add sulfonyl chloride dropwise to avoid exothermic side reactions .
  • Byproduct Monitoring : Use LC-MS to detect and quantify intermediates (e.g., sulfonic acid derivatives) .

Basic: What purification methods are most effective post-synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
  • Acid-Base Extraction : Exploit sulfonamide acidity (pKa ~10) by washing with dilute HCl to remove unreacted amines .

Advanced: How does crystallography elucidate structure-activity relationships?

Methodological Answer:

  • X-ray Diffraction : Resolve bond lengths and angles to confirm sulfonamide geometry (e.g., tetrahedral sulfur) .
  • Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O) that influence crystal packing and solubility .
  • Polymorph Screening : Assess how different crystal forms affect dissolution rates and bioavailability .

Advanced: What in silico models predict pharmacokinetic properties?

Methodological Answer:

  • QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with absorption and permeability .
  • PBPK Modeling : Simulate distribution using compartmental models and physiological parameters .
  • Metabolism Prediction : CYP450 docking studies identify potential metabolic hotspots (e.g., N-methyl oxidation) .

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